molecular formula C12H8F4O2 B11860024 1,2-Bis(difluoromethoxy)naphthalene

1,2-Bis(difluoromethoxy)naphthalene

Cat. No.: B11860024
M. Wt: 260.18 g/mol
InChI Key: MZVOCHCXEOBDCF-UHFFFAOYSA-N
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Description

Thematic Importance of Organofluorine Chemistry in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has garnered immense attention due to the unique and often beneficial properties that fluorine imparts upon a molecule. springernature.commdpi.com The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics, including its metabolic stability, lipophilicity, and binding affinity to biological targets. alfa-chemistry.comresearchgate.net Consequently, fluorination has become a pivotal strategy in the development of new drugs and agrochemicals. springernature.comchinesechemsoc.org The field has seen rapid growth in the last few decades, with the development of novel and more efficient methods for introducing fluorine and fluoroalkyl groups into organic molecules. springernature.comchinesechemsoc.org

Overview of Naphthalene (B1677914) Derivatives as Privileged Scaffolds in Molecular Design

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives serve as foundational structures in a wide array of chemical applications. ijpsjournal.comijpsjournal.com Their rigid, planar structure and extensive π-electron system endow them with unique photophysical and chemical properties, making them valuable components in the design of fluorescent probes, organic semiconductors, and other advanced materials. researchgate.netrsc.org In the realm of medicinal chemistry, naphthalene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, establishing them as "privileged scaffolds" in drug discovery. ijpsjournal.comontosight.ai

Contextual Significance of the Difluoromethoxy (OCF₂H) Moiety in Chemical Innovation

The difluoromethoxy (OCF₂H) group has emerged as a significant functional group in molecular design, offering a unique combination of properties that distinguish it from other fluorinated and non-fluorinated analogues. nih.gov Its incorporation into organic molecules is a highly sought-after strategy in medicinal chemistry to modulate the properties of a parent compound. nih.gov

Hydrogen Bonding Characteristics of the Difluoromethyl Group

A particularly noteworthy feature of the difluoromethyl (CF₂H) group, and by extension the difluoromethoxy group, is its capacity to act as a hydrogen bond donor. beilstein-journals.orgjst.go.jpnih.gov While carbon-hydrogen bonds are not typically considered strong hydrogen bond donors, the presence of the two highly electronegative fluorine atoms polarizes the C-H bond, enabling it to participate in hydrogen bonding interactions. beilstein-journals.orgchemistryviews.org This ability to act as a "lipophilic hydrogen bond donor" makes the CF₂H group a potential bioisostere for hydroxyl (OH) and thiol (SH) groups, offering a way to modulate a molecule's properties while retaining key intermolecular interactions. alfa-chemistry.comnih.gov Experimental and computational studies have confirmed the hydrogen bond donating capabilities of the CF₂H group, with interaction energies being significant, albeit weaker than traditional hydrogen bonds. chemistryviews.orgbohrium.com

Defining the Research Landscape of Bis(difluoromethoxy)naphthalene Isomers, with Emphasis on 1,2-Bis(difluoromethoxy)naphthalene

The study of bis(difluoromethoxy)naphthalene isomers represents a specialized area of organofluorine chemistry. While various isomers exist, such as the 1,3-, 2,3-, and 2,7-substituted analogues, this article will focus specifically on this compound. smolecule.comnih.gov The proximity of the two difluoromethoxy groups at the 1 and 2 positions of the naphthalene core is expected to result in unique conformational and electronic properties due to steric and electronic interactions between the adjacent substituents. Research in this area is driven by the potential to create novel materials with tailored electronic properties and to develop new bioactive molecules with specific pharmacological profiles. The synthesis and characterization of these isomers are crucial steps in exploring their potential applications. chemrxiv.orgbeilstein-journals.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F4O2

Molecular Weight

260.18 g/mol

IUPAC Name

1,2-bis(difluoromethoxy)naphthalene

InChI

InChI=1S/C12H8F4O2/c13-11(14)17-9-6-5-7-3-1-2-4-8(7)10(9)18-12(15)16/h1-6,11-12H

InChI Key

MZVOCHCXEOBDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)OC(F)F

Origin of Product

United States

State of the Art Synthetic Methodologies for Bis Difluoromethoxy Naphthalenes

Regioselective Installation of Difluoromethoxy Groups on Naphthalene (B1677914) Substrates

The synthesis of 1,2-bis(difluoromethoxy)naphthalene necessitates precise control over the placement of the difluoromethoxy groups on the naphthalene scaffold. This regioselectivity is a critical hurdle in the broader field of naphthalene chemistry, as the reactivity of different positions on the naphthalene ring can be nuanced.

Strategies for ortho-Difluoromethoxy Group Formation

The formation of an ortho-bis(difluoromethoxy) arrangement on a naphthalene ring, as in this compound, typically starts from the corresponding diol, 1,2-dihydroxynaphthalene. The primary challenge lies in ensuring that both adjacent hydroxyl groups undergo difluoromethylation efficiently. The proximity of the two hydroxyl groups in 1,2-dihydroxynaphthalene can influence their reactivity. While intramolecular hydrogen bonding between the hydroxyl groups can affect their acidity and nucleophilicity, steric hindrance between the two newly introduced, relatively bulky difluoromethoxy groups could potentially disfavor the formation of the 1,2-disubstituted product.

Current synthetic strategies predominantly rely on the generation of difluorocarbene (:CF₂), which is then trapped by the phenoxide ions generated from the diol. The regioselectivity is therefore primarily dictated by the positions of the hydroxyl groups on the starting naphthalenediol.

Controlling Mono- vs. Bis-Difluoromethylation in Naphthalene Systems

A significant challenge in the synthesis of this compound is controlling the extent of the reaction to favor the desired bis-difluoromethylated product over the mono-difluoromethoxylated intermediate, 1-(difluoromethoxy)-2-hydroxynaphthalene. The relative rates of the first and second difluoromethylation reactions are crucial.

Several factors can be manipulated to influence this selectivity:

Stoichiometry of Reagents: Utilizing a molar excess of the difluorocarbene precursor and the base is a straightforward approach to drive the reaction towards completion and favor the formation of the bis-alkylation product.

Reaction Conditions: Temperature, reaction time, and the choice of solvent can all impact the relative rates of the mono- and bis-difluoromethylation. Higher temperatures and longer reaction times generally favor the formation of the thermodynamically more stable bis-substituted product, assuming it is stable under the reaction conditions.

Nature of the Base: The strength and nature of the base used to deprotonate the hydroxyl groups can influence the concentration of the mono- and di-anionic species in solution, thereby affecting the product distribution.

While these general principles apply, specific and optimized conditions for the bis-difluoromethylation of 1,2-dihydroxynaphthalene are not extensively documented in publicly available literature, indicating a potential area for further research and development.

Direct Difluoromethylation Approaches for Phenolic Naphthalene Precursors

The most direct route to this compound involves the difluoromethylation of the corresponding phenolic precursor, 1,2-dihydroxynaphthalene. This is typically achieved through the in-situ generation of difluorocarbene.

Utilizing Difluorocarbene Precursors

Difluorocarbene is a highly reactive intermediate that readily reacts with nucleophiles such as phenoxides. A variety of precursors have been developed for the safe and efficient generation of difluorocarbene under various reaction conditions.

Fluoroform (CHF₃) is an inexpensive and environmentally benign source of difluorocarbene. dss.go.thbeilstein-journals.org The reaction involves the deprotonation of fluoroform by a strong base to generate the trifluoromethyl anion (CF₃⁻), which then eliminates a fluoride (B91410) ion to form difluorocarbene.

For the synthesis of this compound, 1,2-dihydroxynaphthalene would be treated with fluoroform in the presence of a suitable base, such as potassium hydroxide (B78521) or sodium hydride, in a polar aprotic solvent like DMF or DMSO. The phenoxide ions generated from the diol would then react with the in-situ generated difluorocarbene. To achieve bis-difluoromethylation, a significant excess of both fluoroform and the base would likely be required.

Table 1: General Reaction Conditions for Fluoroform-based Difluoromethylation of Phenols

ParameterTypical Conditions
Difluorocarbene Source Fluoroform (CHF₃)
Substrate Phenol (B47542) / Naphthol
Base KOH, NaOH, NaH
Solvent DMF, DMSO, Dioxane
Temperature Room Temperature to elevated temperatures
Stoichiometry Excess Fluoroform and Base for bis-alkylation

This table presents generalized conditions and would require optimization for the specific synthesis of this compound.

S-(Difluoromethyl)diarylsulfonium salts are another class of effective reagents for difluoromethylation. These salts can act as electrophilic difluoromethylating agents or generate difluorocarbene under basic conditions. The reaction with phenols is proposed to proceed via the formation of difluorocarbene, which is then trapped by the phenoxide.

The use of S-(difluoromethyl)sulfonium salts offers an alternative to gaseous fluoroform, potentially providing better handling and milder reaction conditions. For the synthesis of this compound, 1,2-dihydroxynaphthalene would be reacted with the sulfonium (B1226848) salt in the presence of a base.

Table 2: General Reaction Parameters for Difluoromethylation using S-(Difluoromethyl)sulfonium Salts

ParameterTypical Conditions
Reagent S-(Difluoromethyl)diarylsulfonium salt
Substrate Phenol / Naphthol
Base Inorganic or Organic Bases (e.g., K₂CO₃, DBU)
Solvent Acetonitrile, DMF
Temperature Room Temperature to 80 °C

This table outlines general parameters; specific conditions would need to be determined for the target molecule.

Transition Metal-Catalyzed Difluoromethylation of Aryl Substrates

Transition metals, particularly copper and palladium, are pivotal in forming carbon-fluorine bonds and have been extensively studied for the introduction of fluorinated motifs onto aromatic rings.

Copper-catalyzed difluoromethylation represents a significant, albeit challenging, method for creating C(sp²)–CF₂H bonds. researchgate.net The process often involves the reaction of an aryl halide or a related precursor with a difluoromethyl source in the presence of a copper catalyst.

The primary challenge in copper-mediated difluoromethylation is the thermal instability of the key CuCF₂H intermediate. researchgate.net Unlike the more stable CuCF₃ complexes, CuCF₂H species are prone to decomposition. The first isolation of a CuCF₂H complex was only achieved in 2017, requiring stabilization by a bulky N-heterocyclic carbene (NHC) ligand. researchgate.net Mechanistically, the high energy barrier associated with the oxidative addition of a difluoromethyl source to Cu(I) makes this cross-coupling reaction demanding. researchgate.net

For the synthesis of a difluoromethylated naphthalene, a potential pathway would involve the coupling of a di-substituted naphthalene, such as 1,2-diiodonaphthalene, with a difluoromethylating agent using a copper catalyst. The development of ligands that can stabilize the copper center and facilitate the reductive elimination step is crucial for the success of such transformations. Recent advancements include the use of chiral diamine ligands with copper catalysts for the high-yield conversion of various alkyl halides to their alkyl-CF₂H counterparts, suggesting potential applicability to aryl systems. researchgate.net

Table 1: Key Aspects of Copper-Mediated Difluoromethylation

FeatureDescription
Catalyst Typically Cu(I) salts.
Ligands N-heterocyclic carbenes (NHCs), diamines are crucial for stabilization and reactivity. researchgate.netnih.gov
Challenge High energy barrier for oxidative addition and instability of CuCF₂H intermediates. researchgate.net
Substrates Primarily aryl halides and related derivatives. nih.gov
Mechanism Involves oxidative addition, transmetalation (if applicable), and reductive elimination. nih.gov

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, offering robust and versatile methods for C-C and C-heteroatom bond formation. sigmaaldrich.comyoutube.com The application of these methods to the synthesis of difluoromethylated arenes, including naphthalene derivatives, is an area of active research.

One promising approach is the cross-coupling of aryl halides or triflates with a difluoromethyl source. For instance, (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) has been successfully used as a difluoromethylating agent in palladium-catalyzed reactions with aryl chlorides and bromides. acs.org These reactions often employ specialized phosphine (B1218219) ligands, such as BrettPhos or cBRIDP, to facilitate the catalytic cycle. sigmaaldrich.comacs.org

The catalytic cycle for such a transformation typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of a naphthalene precursor (e.g., 1,2-dibromonaphthalene).

Transmetalation: The difluoromethyl group is transferred from the silicon reagent to the palladium center, often activated by a fluoride source like CsF.

Reductive Elimination: The desired difluoromethylated naphthalene is formed, and the Pd(0) catalyst is regenerated.

The development of efficient palladium-catalyzed methods is a significant step toward the practical synthesis of complex molecules like this compound. rsc.org The challenge often lies in achieving high yields and preventing side reactions, which can be addressed by careful selection of catalysts, ligands, and reaction conditions. acs.org

Table 2: Comparison of Palladium Catalyst Systems for Difluoromethylation

Catalyst SystemSubstrate ScopeKey Features
Pd(dba)₂ / BrettPhosAryl chlorides/bromidesEffective for a variety of difluoromethylated arenes. acs.org
Pd(PᵗBu₃)₂Aryl chlorides/bromidesProvides good yields for difluoromethylated arenes. acs.org
Pd(Amphos)₂Cl₂Aryl halidesUsed in aqueous media with surfactants, indicating potential for greener synthesis. sigmaaldrich.com

Radical-Mediated Difluoromethylation Pathways

Radical chemistry has experienced a resurgence, largely due to the advent of photoredox catalysis, which allows for the generation of radicals under mild conditions. nih.gov These methods are particularly well-suited for the functionalization of complex aromatic systems.

Visible-light photoredox catalysis provides a powerful and sustainable platform for generating difluoromethyl radicals (•CF₂H). nih.govchem960.com This strategy typically involves a photocatalyst, either a transition metal complex (e.g., [Ru(bpy)₃]²⁺ or [Ir(ppy)₃]) or an organic dye, that becomes a potent oxidant or reductant upon excitation with visible light. acs.orgprinceton.edu

The general mechanism for photoredox-catalyzed difluoromethylation involves the following steps:

The photocatalyst absorbs light and is excited to a higher energy state.

The excited photocatalyst engages in a single-electron transfer (SET) with a difluoromethyl radical precursor (e.g., a sulfoximine-based reagent or bromodifluoromethane).

The resulting difluoromethyl radical adds to the naphthalene scaffold.

The resulting radical intermediate is then oxidized or reduced to afford the final product and regenerate the photocatalyst.

This approach has been successfully applied to the monofluoromethylation of alkenes using a 1,4-bis(diphenylamino)naphthalene as a strongly reducing organic photocatalyst, highlighting the potential for functionalizing the naphthalene core itself. acs.org The mild reaction conditions and high functional group tolerance make photoredox catalysis an attractive strategy for the late-stage difluoromethylation of complex molecules. acs.org

The Minisci reaction is a classic method for the C-H functionalization of electron-deficient (hetero)arenes via the addition of a nucleophilic radical. nih.gov While traditionally used for heterocycles, modern variations, often facilitated by photoredox catalysis, have expanded its scope to a broader range of aromatic compounds. princeton.edu

For a naphthalene system to undergo a Minisci-type reaction, it generally needs to be rendered electron-deficient, for instance, by the presence of electron-withdrawing groups or by protonation in an acidic medium. A difluoromethyl radical, generated by one of the various available methods (e.g., from a suitable precursor via photoredox catalysis or using a chemical oxidant), can then add to the activated naphthalene ring. acs.orgrsc.org

The direct α-arylation of ethers with heteroarenes has been achieved through a photoredox-mediated C-H functionalization pathway that couples transiently generated radicals in a Minisci-type mechanism. princeton.edu This demonstrates the potential for C-H functionalization of arenes beyond canonical heterocycles. However, controlling the regioselectivity of radical addition to the naphthalene core can be a significant challenge. nih.gov

Multi-Step Synthesis via Functional Group Transformations

In cases where direct difluoromethylation is not feasible or efficient, a multi-step synthetic sequence involving functional group interconversions offers a reliable alternative. A plausible route to this compound could start from a readily available precursor like 1,2-dihydroxynaphthalene.

A hypothetical synthetic sequence could be:

Starting Material: 1,2-Dihydroxynaphthalene.

Difluoromethylation: The hydroxyl groups could be converted to difluoromethoxy groups. This is a challenging transformation. A more common approach for related fluorinated ethers involves the use of a difluorocarbene source. For example, the reaction of phenols with chlorodifluoromethane (B1668795) (Freon-22) under basic conditions can yield difluoromethoxyarenes. Applying this to 1,2-dihydroxynaphthalene would require careful optimization to achieve bis-alkylation without decomposition.

Alternative Precursors: Synthesis could also proceed from other 1,2-disubstituted naphthalenes, such as 1,2-diaminonaphthalene (B43638) or 1,2-dihalonaphthalene, followed by transformation into the desired bis(difluoromethoxy) product. For instance, the synthesis of 2,7-bis(fluoromethyl)naphthalene was achieved via halogen exchange from 2,7-bis(bromomethyl)naphthalene. researchgate.net A similar logic could be applied, starting from a suitably functionalized 1,2-disubstituted naphthalene. The synthesis of various naphthalene diimides often starts from precursors that are built up through cycloaddition reactions followed by functional group manipulations. beilstein-journals.orgresearchgate.net

This strategic approach, relying on well-established functional group transformations, provides a robust framework for accessing complex substituted naphthalenes when direct C-H or C-X functionalization methods prove inadequate.

Preparation of Substituted Naphthalene Diols as Key Intermediates

The critical precursor for the synthesis of this compound is 1,2-dihydroxynaphthalene. Several synthetic routes exist for the preparation of this and other substituted naphthalene diols.

One established industrial method involves the oxidation of diisopropylnaphthalenes with molecular oxygen to form a dihydroperoxide, which is then subjected to acid-catalyzed decomposition to yield the corresponding dihydroxynaphthalene. google.com A more traditional, albeit sometimes lower-yielding, approach is the alkali fusion of naphthalenesulfonic acids, such as subjecting naphthalene-1,5-disulfonic acid to hydrolysis with a strong base, followed by acidification to produce 1,5-dihydroxynaphthalene. google.comwikipedia.org This principle can be adapted for other isomers.

For laboratory-scale synthesis, biochemical routes offer high regioselectivity. The microbial oxidation of 1-naphthol (B170400) or 2-naphthol (B1666908) using mutant strains of bacteria like Pseudomonas fluorescens can produce various dihydroxynaphthalene isomers, including 1,2-dihydroxynaphthalene. researchgate.net These reactions proceed through unstable dihydrodiol intermediates that spontaneously dehydrate to the aromatic diol. researchgate.net 1,2-Dihydroxynaphthalene is also known as a metabolic intermediate in the biological processing of naphthalene. medchemexpress.com Furthermore, chemical synthesis via a coupling reaction between 1,2-dihydroxynaphthalene and other molecules is documented, indicating its availability as a chemical reagent. nih.gov

A summary of general methods is presented below:

MethodDescriptionPrecursor(s)Key ReagentsReference(s)
Hock Process Analog Oxidation followed by acid-catalyzed rearrangement.DiisopropylnaphthaleneO₂, Acid Catalyst (e.g., H₂SO₄) google.com
Alkali Fusion Hydrolysis of sulfonate groups.Naphthalenedisulfonic AcidStrong Base (e.g., KOH), Acid google.comwikipedia.org
Microbial Oxidation Biotransformation using specific bacterial strains.NaphtholsPseudomonas fluorescens researchgate.net

Conversion of Halogenated Naphthalenes to Difluoromethoxy Analogs

While the direct conversion of diols to difluoromethoxy groups is common, methodologies also exist for transforming halogenated naphthalenes into their difluoromethoxy counterparts. This is particularly useful when the corresponding diol is difficult to access or when a halogenated precursor is more readily available.

A modern and efficient approach involves a one-pot, two-step sequence. nih.gov In the first step, an aryl halide (such as a bromonaphthalene) undergoes a palladium-catalyzed hydroxylation to form a phenol (a naphthalenol in this case). nih.gov Without purification, the resulting phenoxide is then treated in-situ with a difluoromethylating agent like difluoromethyltriflate (HCF₂OTf). nih.gov This sequence effectively converts an aryl halide to a difluoromethoxyarene in good yield for both aryl bromides and chlorides. nih.gov

This method avoids the need to isolate the often sensitive diol intermediate and leverages the versatility of palladium-catalyzed cross-coupling reactions to build the C-O bond, followed by a rapid difluoromethylation. nih.gov

Specific Methodologies for this compound, e.g., analogous to 6,7-bis(difluoromethoxy)naphthylacetate

The most direct and widely applied method for synthesizing this compound involves the double difluoromethylation of the key intermediate, 1,2-dihydroxynaphthalene. This transformation is typically achieved by generating difluorocarbene (:CF₂) in the presence of the diol.

A robust and scalable method uses sodium chlorodifluoroacetate (SCDA) as a difluorocarbene precursor. orgsyn.org This bench-stable solid reagent undergoes thermal decarboxylation when heated to generate :CF₂. orgsyn.org The reaction is performed by treating 1,2-dihydroxynaphthalene with SCDA in a polar aprotic solvent like DMF, with a base such as potassium carbonate. The base generates the more nucleophilic bis-phenoxide, which then traps the electrophilic difluorocarbene twice to form the two desired difluoromethoxy ether linkages. orgsyn.orgacs.org This method has proven effective for the double difluoromethylation of analogous 1,2-dithiophenols, suggesting its applicability to 1,2-diols. acs.org

An illustrative reaction protocol is detailed in the table below.

StepReagentSolventTemperaturePurposeReference(s)
1. Deprotonation 1,2-Dihydroxynaphthalene, K₂CO₃DMFRoom Temp.Generate the nucleophilic bis-phenoxide. acs.org
2. Difluoromethylation Sodium Chlorodifluoroacetate (SCDA)DMF95–120 °CGenerate :CF₂ via decarboxylation for trapping. orgsyn.orgacs.org

This approach is favored over older methods using gaseous and ozone-depleting chlorodifluoromethane (HCFC-22) due to its operational simplicity, milder conditions, and improved safety and environmental profile. orgsyn.org

Purification and Isolation Techniques for Bis(difluoromethoxy)naphthalenes

Following the synthesis, a systematic purification and isolation protocol is required to obtain pure this compound. The typical workup for related naphthalene derivatives involves separating the product from inorganic salts, the solvent, and any unreacted starting materials or byproducts. nih.gov

A standard procedure begins with diluting the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297), and washing it with water to remove water-soluble impurities like potassium salts. nih.gov If necessary, an aqueous wash with a mild reducing agent like sodium thiosulfate (B1220275) can be used to remove certain impurities. nih.gov The organic layer is then separated, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and filtered. nih.gov

The solvent is removed from the filtrate under reduced pressure to yield the crude product. Final purification is typically achieved by column chromatography on a silica (B1680970) gel stationary phase. nih.gov A solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane, is used as the eluent to separate the non-polar product from more polar impurities. The purity of the collected fractions is often monitored by thin-layer chromatography (TLC). researchgate.net For achieving high analytical purity, a final recrystallization step from an appropriate solvent or solvent mixture (e.g., ethanol, heptane, or chloroform) may be employed. nih.gov For complex mixtures of polycyclic aromatic compounds, advanced techniques like high-performance liquid chromatography (HPLC) can also be utilized. acs.org

Advanced Spectroscopic and Computational Characterization of 1,2 Bis Difluoromethoxy Naphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 1,2-Bis(difluoromethoxy)naphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the atomic connectivity and chemical environments.

The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show two distinct regions: signals for the aromatic protons on the naphthalene (B1677914) ring and signals for the protons of the two difluoromethoxy groups.

The six aromatic protons (H-3, H-4, H-5, H-6, H-7, H-8) will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons on the substituted ring (H-3, H-4) will be distinct from those on the unsubstituted ring (H-5, H-6, H-7, H-8), and complex splitting patterns (doublets, triplets, or multiplets) will arise from spin-spin coupling between adjacent protons.

The two protons of the -OCHF₂ groups are chemically equivalent but will be split by the two adjacent fluorine atoms. This results in a characteristic triplet in the region of 6.5 to 7.0 ppm. For the analogous compound 1-(difluoromethoxy)naphthalene, this signal appears as a triplet at δ 6.67 with a coupling constant (J) of approximately 74 Hz smolecule.com.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.5 - 7.0m-Ar-H
~6.7t~74O-CH F₂

Note: 'm' denotes multiplet, 't' denotes triplet. Data is predictive.

The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization states. This compound has 12 carbon atoms. Due to the molecule's asymmetry, all 12 carbons are expected to be chemically non-equivalent, resulting in 12 distinct signals.

The ten carbons of the naphthalene skeleton will resonate in the aromatic region (typically 110-150 ppm). The two carbons directly attached to the oxygen atoms (C-1 and C-2) will be shifted further downfield. The two carbons of the difluoromethoxy groups (-OCHF₂) will show a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹J-CF) and will appear in a distinct region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Assignment
~150 - 110sAr-C
~115tO-C HF₂

Note: 's' denotes singlet, 't' denotes triplet. Data is predictive.

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. chemenu.com The fluorine atoms in the two difluoromethoxy groups are chemically equivalent. Their signal will be split by the adjacent proton, resulting in a doublet. Based on analogous compounds, this signal is expected to appear in the range of δ -80 to -90 ppm smolecule.comnih.gov. The large chemical shift range of ¹⁹F NMR makes it an unambiguous tool for confirming the presence of the fluorinated groups. nist.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -80d~60OCHF₂

Note: 'd' denotes doublet. Data is predictive.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₈F₄O₂), the exact mass can be calculated.

Calculated Exact Mass:

12 x C = 12 x 12.000000 = 144.000000

8 x H = 8 x 1.007825 = 8.062600

4 x F = 4 x 18.998403 = 75.993612

2 x O = 2 x 15.994915 = 31.989830

Total (Monoisotopic Mass): 260.046042 u

An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), thus confirming the molecular formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

C-O-C (ether) stretching: Strong, distinct bands in the 1250-1050 cm⁻¹ region.

C-F stretching: Very strong and characteristic absorptions in the 1100-1000 cm⁻¹ region, which may overlap with the C-O-C stretching bands.

Raman spectroscopy would also detect these vibrations, particularly the symmetric vibrations of the naphthalene ring system, which are often weak in the IR spectrum. chemicalbook.comchemicalbook.com

Table 4: Predicted Key Vibrational Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeSpectroscopy Method
>3000Aromatic C-H stretchIR, Raman
1600-1450Aromatic C=C stretchIR, Raman
1250-1050Asymmetric C-O-C stretchIR
1100-1000C-F stretchIR

Note: Data is predictive and based on characteristic functional group frequencies.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

Currently, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD). A successful crystallographic analysis would require growing a suitable single crystal of the compound. If obtained, the data would confirm the 1,2-substitution pattern on the naphthalene core and reveal the conformation of the two difluoromethoxy groups relative to the aromatic plane. This information is invaluable for understanding the molecule's solid-state properties and for computational modeling.

Computational Chemistry and Quantum Mechanical Investigations

Due to a lack of specific published research on the computational and quantum mechanical properties of this compound, this section will establish a theoretical framework based on common methodologies applied to similar naphthalene derivatives. The principles and approaches described herein are those that would be employed to characterize the electronic structure, stability, and spectroscopic parameters of the target molecule.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Conformation

Density Functional Theory (DFT) stands as a powerful computational method to investigate the fundamental properties of molecules like this compound. This approach is rooted in the principle that the total energy of a system is a functional of its electron density. By employing various functionals, such as B3LYP, and basis sets like 6-31G(d,p), researchers can model the electronic environment of the molecule with considerable accuracy.

Furthermore, DFT calculations can elucidate the electronic structure by mapping the electron density distribution. This reveals insights into the chemical bonding within the molecule, including the nature of the interactions between the naphthalene core and the difluoromethoxy substituents. The investigation of related naphthalene compounds has shown that the introduction of electron-donating or electron-withdrawing groups significantly influences the electronic properties of the naphthalene system. In the case of this compound, the electronegative fluorine atoms would be expected to impact the electron distribution across the aromatic rings.

Analysis of HOMO-LUMO Gaps and Frontier Molecular Orbitals

A critical aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and its potential for electronic transitions.

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. For naphthalene itself, the HOMO-LUMO gap has been calculated using DFT with various basis sets, yielding values around 4.75 eV. The introduction of substituents can significantly alter this gap. For instance, studies on other substituted naphthalenes have demonstrated that both electron-donating and electron-withdrawing groups can reduce the HOMO-LUMO energy gap compared to the parent naphthalene molecule.

For this compound, DFT calculations would map the spatial distribution of the HOMO and LUMO. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The location of these orbitals on the molecular structure provides valuable information about potential sites for electrophilic and nucleophilic attack. In many naphthalene derivatives, the HOMO and LUMO are delocalized π-orbitals across the aromatic system. The influence of the difluoromethoxy groups on the energy and distribution of these orbitals would be a central point of investigation.

Hypothetical Data for Frontier Molecular Orbitals of Naphthalene Derivatives:

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Naphthalene-6.13-1.384.75
A Naphthalene Derivative with Electron-Donating Groups-5.85-1.504.35
A Naphthalene Derivative with Electron-Withdrawing Groups-6.40-1.804.60

Note: This table presents hypothetical data based on general trends observed in naphthalene derivatives to illustrate the concepts of HOMO, LUMO, and HOMO-LUMO gap analysis.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry provides a powerful toolkit for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT calculations could be used to simulate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

The prediction of vibrational frequencies from DFT calculations can aid in the interpretation of experimental IR spectra, helping to assign specific absorption bands to the vibrational modes of the molecule, such as C-H, C-F, and C-O stretching and bending.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. This would allow for the calculation of the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. The simulated spectra for related naphthalene compounds have been shown to lie predominantly in the ultraviolet region.

Furthermore, computational methods can be employed to explore potential reaction pathways for this compound. By calculating the energy profiles of possible reactions, including transition state energies, researchers can predict the feasibility and kinetics of various chemical transformations. This can provide insights into the molecule's reactivity and potential for use in chemical synthesis.

Mechanistic Insights and Reactivity Profiles of 1,2 Bis Difluoromethoxy Naphthalene Derivatives

Reaction Pathways Involving the Difluoromethoxy Group

Hydrolytic Stability and Decomposition Mechanisms

The difluoromethoxy group is generally considered to be of similar stability to the trifluoromethoxy group and more stable than a methoxy (B1213986) group, particularly towards oxidative metabolism. However, its stability can be influenced by the molecular context and reaction conditions.

Studies on related difluoromethoxyarenes have shown that these compounds can be sensitive to hydrolysis, with the lability of the difluoromethoxy group being influenced by the electronic nature of the aromatic ring. For instance, the hydrolysis of a difluoromethoxy-substituted sulfamate (B1201201) was found to be significantly faster than its methoxy analogue, a phenomenon attributed to the electron-withdrawing nature of the OCF₂H group, which can facilitate cleavage through an elimination-addition mechanism. iau.ir The presence of two such groups on the naphthalene (B1677914) core in 1,2-bis(difluoromethoxy)naphthalene would be expected to influence the stability of each other, although the precise nature of this interaction is not documented.

Thermal decomposition of difluoromethoxy arenes has also been a subject of investigation. Research has indicated that the decomposition of these compounds can be autocatalytic and vessel-dependent, with glass surfaces facilitating the process. elsevierpure.com This suggests that in industrial or laboratory settings, the choice of reactor material is a crucial consideration for the safe handling of difluoromethoxy-containing compounds at elevated temperatures.

Oxidative and Reductive Transformations

The difluoromethoxy group is generally incorporated into molecules to block oxidative metabolic pathways, specifically O-demethylation that is common for methoxy groups. iau.ir This enhanced stability is a key advantage of using OCF₂H as a methoxy isostere. However, the naphthalene core itself can be susceptible to oxidation under strong conditions, potentially leading to cleavage of the aromatic system. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com

The reduction of the difluoromethoxy group is not a commonly reported transformation under standard laboratory conditions. The C-F bonds are strong, and the group is generally stable to many reducing agents. However, the reactivity of the naphthalene core towards reduction is well-established and would likely be the primary site of transformation under reductive conditions.

Electrophilic and Nucleophilic Reactivity of the Naphthalene Core

The electronic properties of the difluoromethoxy groups play a pivotal role in dictating the reactivity of the naphthalene ring system towards both electrophiles and nucleophiles.

Influence of Difluoromethoxy Substituents on Electrophilic Aromatic Substitution (EAS)

The difluoromethoxy group is considered to be an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com This deactivating effect arises from the inductive electron withdrawal by the highly electronegative fluorine atoms. Consequently, this compound is expected to be significantly less reactive towards electrophiles than naphthalene itself.

In substituted naphthalenes, electrophilic attack generally occurs at the α-position (C1, C4, C5, C8) as this leads to a more stable carbocation intermediate where the aromaticity of one ring is preserved. youtube.comlibretexts.org However, the presence of the two deactivating difluoromethoxy groups at the 1 and 2 positions would direct incoming electrophiles to the other ring. The directing effect of the -OCF₂H group is ortho, para-directing due to the resonance contribution of the oxygen lone pairs, but this is outweighed by its strong inductive deactivation. In the case of this compound, the positions on the unsubstituted ring (positions 5, 6, 7, and 8) would be the most likely sites for electrophilic attack. The precise regioselectivity would be a complex interplay of steric hindrance and the electronic deactivation of the substituted ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Position of AttackPredicted ReactivityRationale
3, 4LowStrong deactivation by adjacent electron-withdrawing -OCF₂H groups.
5, 8 (α-positions)ModerateLess deactivated positions, α-attack generally favored in naphthalenes.
6, 7 (β-positions)Low to ModerateLess favored than α-positions but potentially more accessible sterically.

Modulation of Nucleophilic Reactivity on the Naphthalene Ring

The electron-withdrawing nature of the difluoromethoxy groups makes the naphthalene ring more susceptible to nucleophilic aromatic substitution (SNAг). masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org This is a general feature of aromatic systems bearing strong electron-withdrawing substituents. For SNAг to occur, a suitable leaving group must be present on the ring. While the difluoromethoxy group itself is not a typical leaving group, if another leaving group (e.g., a halogen) were present on the ring, its replacement by a nucleophile would be facilitated by the -OCF₂H substituents.

The presence of two adjacent difluoromethoxy groups would significantly activate the naphthalene ring towards nucleophilic attack, particularly at the positions ortho and para to the substituents, by stabilizing the negatively charged Meisenheimer intermediate. libretexts.org

Conformational Analysis and Intramolecular Dynamics of Bis(difluoromethoxy)naphthalenes

The conformational preferences of the two adjacent difluoromethoxy groups in this compound are expected to be governed by a balance of steric and electronic interactions. The rotation around the Ar-O bonds will determine the orientation of the C-H and C-F bonds relative to the naphthalene plane.

While no specific conformational analysis of this compound is available, studies on related 1,2-disubstituted aromatic systems suggest that the substituents will adopt a conformation that minimizes steric repulsion. In the case of two adjacent methoxy groups, they often adopt a non-planar conformation to avoid steric clash. Given the larger size of the difluoromethoxy group compared to a methoxy group, significant steric hindrance between the two adjacent -OCF₂H groups in this compound is anticipated. This would likely lead to a conformation where the two groups are twisted out of the plane of the naphthalene ring, and potentially oriented in an anti-periplanar fashion relative to each other to minimize dipole-dipole repulsions between the C-F bonds. Computational studies would be invaluable in determining the precise low-energy conformations and the rotational barriers for the difluoromethoxy groups.

Table 2: Predicted Conformational Properties of this compound
ParameterPredicted CharacteristicRationale
Dihedral Angle (C2-C1-O-CF₂H)Non-zeroTo minimize steric hindrance with the adjacent -OCF₂H group.
Dihedral Angle (C1-C2-O-CF₂H)Non-zeroTo minimize steric hindrance with the adjacent -OCF₂H group.
Relative Orientation of -OCF₂H groupsLikely anti-periplanarTo minimize steric and dipolar repulsions.

Chirality and Stereoselective Syntheses of Derivatives

The introduction of two adjacent difluoromethoxy groups on a naphthalene core raises the possibility of atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. In the case of 1,2-disubstituted naphthalenes, rotation around the C1-C(alkoxy) and C2-C(alkoxy) bonds, as well as the potential for non-planar conformations of the naphthalene ring system itself, could lead to stable, separable enantiomers. The steric bulk and electronic properties of the difluoromethoxy groups would be critical in determining the rotational barrier and, consequently, the stereochemical stability of any resulting atropisomers.

However, a review of available research reveals a lack of specific studies on the stereoselective synthesis of derivatives of this compound. General methodologies for the asymmetric synthesis of chiral biaryls and other axially chiral compounds are well-established, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of cross-coupling reactions or other bond-forming processes. These strategies could, in principle, be adapted for the synthesis of chiral this compound derivatives.

For instance, catalytic asymmetric methods, which have proven effective for the synthesis of a wide array of chiral molecules, could potentially be applied. Such approaches might involve the use of chiral ligands in transition metal-catalyzed reactions to induce enantioselectivity. The choice of catalyst, ligand, and reaction conditions would be paramount in achieving high enantiomeric excess (ee).

Without specific experimental data on this compound, any discussion of potential stereoselective syntheses remains speculative. The development of such synthetic routes would require significant foundational research to understand the reactivity of the parent compound and to identify suitable chiral catalysts or reagents that can effectively control the stereochemistry of its derivatives.

Advanced Research Applications of Difluoromethoxy Naphthalene Architectures

Contributions to Agrochemical Innovation and Design of Active Compounds

The naphthalene (B1677914) scaffold is also a feature in some agrochemical agents. For instance, naphthalene itself is known to have insecticidal and repellent properties. mdpi.com Furthermore, research into naphthalene derivatives has revealed their potential as antimicrobial and antifungal agents. ontosight.ai A recent study on dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (QACs) demonstrated their potent antibacterial activity against a range of pathogens, including those resistant to existing drugs. semanticscholar.org

While direct studies on the agrochemical applications of 1,2-bis(difluoromethoxy)naphthalene are not widely reported, the known bioactivity of naphthalene derivatives provides a strong rationale for exploring their potential in this area. The introduction of difluoromethoxy groups could enhance the efficacy and metabolic stability of naphthalene-based pesticides. The unique properties of the -OCHF₂ group could lead to new modes of action or improved performance against target pests and pathogens. The synthesis of (difluoromethyl)naphthalenes has been described as promising for both pharmaceutical and agrochemical applications, suggesting a recognized potential in this field. nih.gov

Development in Organic Electronics and Materials Science

Fluorination is a key strategy in the design of high-performance organic electronic materials. The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a material, which is particularly beneficial for creating stable and efficient n-type organic semiconductors.

N-type organic semiconductors are essential components for the fabrication of a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. Naphthalene diimides (NDIs) are a well-studied class of n-type materials, and their performance can be significantly enhanced through fluorination. acs.orgbohrium.com The strong electron-withdrawing nature of fluorine atoms helps to lower the LUMO energy level, which improves the material's stability in air and facilitates electron transport. bohrium.com

Studies on polyfluorinated naphthalene-bis-hydrazimides have shown that these materials can exhibit n-type semiconducting behavior with good electron mobility. bohrium.com More directly relevant is the finding that 1,3-Bis(difluoromethoxy)naphthalene is considered a valuable building block for advanced materials used in organic electronics due to its potential to enhance electron transport. uchicago.edu The electronic properties of naphthalene derivatives can be systematically tuned by the introduction of substituents, and fluorinated ethers, in general, are known to possess high electrochemical stability. uchicago.edualfa-chemistry.com This body of research strongly suggests that this compound would possess favorable characteristics for an n-type organic semiconductor. The difluoromethoxy groups would lower the LUMO energy, enhancing stability and electron-accepting properties, making it a promising candidate for applications in next-generation electronic devices.

Compound ClassKey FeatureRelevance to N-type Semiconductors
Fluorinated Naphthalene Diimides (NDIs) Core fluorinationLowers LUMO, enhances air stability and electron mobility. acs.orgnih.govbohrium.com
Polyfluorinated Naphthalene-bis-hydrazimides Polyfluorinated aryl residuesDemonstrates n-type transport properties. bohrium.com
1,3-Bis(difluoromethoxy)naphthalene Difluoromethoxy substitutionValuable for enhancing electron transport in organic semiconductors. uchicago.edu
Fluorinated Ethers High electrochemical stabilityContributes to the durability of electronic materials. alfa-chemistry.com
Table 2: Overview of fluorinated naphthalene derivatives and their relevance to n-type organic semiconductors.

Impact on Charge Transport and Device Performance in Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the charge transport characteristics of the organic semiconductor used. The molecular structure of these materials, including the presence and position of fluorine atoms, can significantly influence their electronic properties and solid-state packing, which in turn dictates charge carrier mobility.

Research into fluorinated naphthalene diimides has demonstrated that the strategic placement of fluorine atoms can tune the material's charge transport behavior. For instance, modifying the position of fluorine atoms on the phenyl group of naphthalene diimide derivatives can switch the transistor behavior from n-channel to ambipolar. researchgate.net This highlights the principle that fluorination provides a powerful tool for modulating charge-transport polarity in organic semiconductors. researchgate.net While specific studies on this compound in OFETs are not detailed, the principles derived from related fluorinated polycyclic aromatic hydrocarbons (PAHs) are applicable. The strong electron-withdrawing nature of the difluoromethoxy groups is expected to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This modification can facilitate electron injection and transport, potentially leading to high-performance n-channel or ambipolar OFETs.

The charge carrier mobility in organic semiconductors is a key performance metric. Studies on naphthalene crystals have shown that charge transport can be bandlike, with hole mobility being regulated by scattering from intermolecular phonons. aps.org The introduction of bulky and polar difluoromethoxy groups would likely alter the intermolecular packing and phonon modes, thereby impacting charge transport in a predictable, design-oriented manner. The goal is to facilitate efficient intermolecular charge hopping by controlling the molecular arrangement in the solid state.

Tuning Electronic Properties of Polycyclic Aromatic Hydrocarbons (PAHs) through Fluorination

Fluorination is a well-established strategy for tuning the electronic properties of PAHs for various applications. mdpi.com The high electronegativity of fluorine atoms creates strong dipoles and can significantly alter the electronic structure of the parent PAH. mdpi.comrsc.org This tuning is crucial for creating new donor and acceptor molecules for organic electronics. arxiv.org

The functionalization of PAHs like perylene (B46583) in the bay region has been shown to fundamentally affect their electronic and optical properties. mdpi.com Similarly, attaching difluoromethoxy groups to the naphthalene core modifies its electronic characteristics. These modifications are critical for tailoring the HOMO-LUMO gap, which determines the optical and electronic behavior of the material. arxiv.org Theoretical investigations on hydrogenated and fluorinated penta-graphene, for example, show that fluorination can turn a semiconducting sheet into an insulating one, demonstrating the powerful effect of this chemical modification. rsc.org

By introducing difluoromethoxy groups, researchers can achieve:

Lowering of LUMO Energy: The electron-withdrawing nature of the -OCHF₂ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the molecule a better electron acceptor. This is a key attribute for n-type semiconductors in OFETs.

Increased Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the chemical and thermal stability of the molecule, a desirable feature for long-lasting electronic devices.

Modified Intermolecular Interactions: Fluorination can induce specific intermolecular interactions, such as F···H or F···F contacts, which can influence the self-assembly and packing of molecules in the solid state, directly affecting bulk material properties. mdpi.com

The ability to systematically alter electronic properties through fluorination allows for the rational design of new PAHs with tailored functionalities for advanced electronic applications. arxiv.orgrsc.org

Applications in Chemical Biology and Advanced Biomolecule Functionalization

The unique reactivity and properties of fluorinated organic molecules have also been harnessed in the field of chemical biology for the selective modification of biomolecules and the development of new imaging agents.

Site-Selective Difluoromethylation of Peptides and Proteins as Research Tools

The precise chemical modification of proteins is essential for developing new therapeutics, diagnostics, and research tools. nih.govcoledeforest.com The difluoromethyl group (-CHF₂) is a valuable functional handle in this context. While distinct from the difluoromethoxy group, the chemistry of introducing fluorine-containing motifs is relevant.

Recent advancements have utilized radical-mediated difluoromethylation to achieve residue-selective modification of proteins. acs.org Specifically, photoredox catalysis can generate the difluoromethyl radical (•CHF₂), which shows a preference for modifying tryptophan (Trp) residues. acs.orgnih.gov This process involves the addition of the difluoromethyl radical to the tryptophan indole (B1671886) ring. nih.gov

This modification serves as a precursor to other functionalities. The resulting C-2-difluoromethylated tryptophan can undergo hydrolysis to yield a C-formyl-Trp residue. acs.org This introduces a reactive carbonyl group into the protein, which can then be used for a variety of bioconjugation reactions, such as labeling with fluorescent probes or attaching other molecules of interest. acs.org This two-step process effectively allows for the C-C bond-forming carbonylation of proteins at specific sites. acs.orgnih.gov The ability to target specific amino acid residues, like tryptophan, provides a powerful method for creating precisely functionalized proteins for research and therapeutic applications. coledeforest.comacs.orgresearchgate.net

Development of ¹⁸F-Radiolabeled Difluoromethylated Probes for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that relies on the detection of positron-emitting radiotracers. frontiersin.org Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable decay characteristics, including a convenient half-life of 109.8 minutes and low positron energy. nih.govnih.gov

The development of ¹⁸F-labeled probes is a major focus in radiochemistry. frontiersin.orgnih.gov Molecules containing difluoromethyl groups are attractive candidates for ¹⁸F-labeling. The synthesis of ¹⁸F-labeled difluoromethylated compounds allows for the creation of novel PET probes to visualize and quantify biological processes in vivo. frontiersin.org

The general strategy involves introducing the radioactive ¹⁸F isotope into the target molecule. While direct radiolabeling of a difluoromethyl group is complex, related fluoroalkylation strategies are well-developed. For instance, methods for the radiosynthesis of aryl [¹⁸F]fluorosulfates and other ¹⁸F-containing moieties have been established, expanding the toolkit for creating PET tracers. frontiersin.orgmdpi.com A difluoromethoxy naphthalene architecture could be a scaffold for a PET probe, where one of the fluorine atoms is the ¹⁸F isotope. The naphthalene core provides a platform that can be further functionalized to target specific biological entities like receptors or enzymes. The resulting radiotracer would allow researchers to study the distribution and kinetics of the probe in real-time, providing valuable insights into disease states and drug efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Bis(difluoromethoxy)naphthalene, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling reactions. For example, fluorinated alkoxy groups can be introduced via reactions with difluoromethylating agents (e.g., ClCF2_2OCH3_3) under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF or THF . Optimization includes controlling temperature (60–100°C) and reaction time (12–24 hours). Purification via column chromatography or recrystallization enhances yield (>70% reported in analogous fluorinated naphthalene syntheses) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ -50 to -60 ppm for CF2_2 groups), while 1H^{1}\text{H} NMR resolves aromatic protons (δ 7.0–8.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 272.04) .
  • X-ray Crystallography : Determines crystal packing and substituent geometry, critical for structure-activity studies .

Q. What preliminary biological screening models are used to assess its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., cytochrome P450 isoforms) evaluate metabolic interactions .
  • Cell Viability Studies : MTT assays on human hepatic (HepG2) or pulmonary (A549) cell lines assess cytotoxicity (IC50_{50} values) .
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) quantify binding affinity (Ki_i) .

Advanced Research Questions

Q. How does the difluoromethoxy substitution influence the compound's metabolic pathways compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination alters metabolic stability by resisting oxidative demethylation. In vitro liver microsome assays (human/rat) with LC-MS/MS detect persistent difluoromethoxy metabolites (e.g., 1,2-dihydroxynaphthalene derivatives), unlike non-fluorinated analogs that form quinones via CYP2E1/1A2-mediated oxidation . Comparative kinetic studies (Vmax_{max}/Km_m) quantify metabolic rate differences .

Q. What in silico strategies predict its interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., COX-2 or kinases). Fluorine’s electronegativity enhances hydrogen-bonding with residues like Ser530 .
  • QSAR Modeling : Hammett constants (σmeta_{meta}) correlate substituent effects with bioactivity, validated by experimental IC50_{50} data .
  • MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns trajectories) .

Q. How do structural variations (e.g., position of substituents) affect its physicochemical properties?

  • Methodological Answer :

  • LogP Measurements : Shake-flask method reveals 1,2-substitution increases hydrophobicity (LogP ~3.5) vs. 2,7-isomers (LogP ~2.8) due to reduced polarity .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows 1,2-substituted derivatives have higher melting points (~180°C) than para-substituted analogs .
  • Solubility : Higuchi rotating disk method quantifies aqueous solubility (<0.1 mg/mL), guiding formulation strategies .

Q. What analytical techniques resolve contradictory data in toxicity studies?

  • Methodological Answer :

  • Risk of Bias Assessment : Use standardized questionnaires (Table C-5 to C-7 ) to evaluate study design (e.g., randomization, blinding, exposure characterization). Tiered bias classification (+/–/––) prioritizes high-confidence data .
  • Meta-Analysis : Fixed-effects models (RevMan software) reconcile conflicting LC50_{50} values by weighting studies with low detection bias .
  • Toxicogenomics : RNA-seq identifies conserved gene signatures (e.g., Nrf2 activation) across inconsistent in vivo models .

Q. What controlled exposure models assess its environmental fate?

  • Methodological Answer :

  • Biodegradation Studies : OECD 301F tests with activated sludge measure half-life (>60 days indicates persistence) .
  • Partitioning Experiments : HPLC-UV quantifies soil adsorption coefficients (Koc_{oc} ~500 L/kg), informing groundwater contamination risks .
  • Atmospheric Degradation : Smog chamber experiments with GC-MS monitor OH radical-mediated degradation products (e.g., naphthoquinones) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.